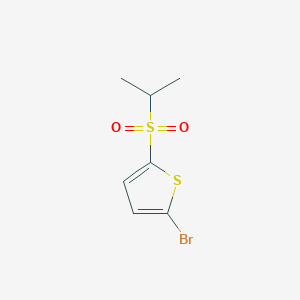

2-Bromo-5-(isopropylsulfonyl)thiophene

描述

属性

IUPAC Name |

2-bromo-5-propan-2-ylsulfonylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO2S2/c1-5(2)12(9,10)7-4-3-6(8)11-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGBOWTXDXREBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676895 | |

| Record name | 2-Bromo-5-(propane-2-sulfonyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020743-47-8 | |

| Record name | 2-Bromo-5-(propane-2-sulfonyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(isopropylsulfonyl)thiophene typically involves the bromination of 5-(isopropylsulfonyl)thiophene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:

5-(isopropylsulfonyl)thiophene+NBS→this compound

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

化学反应分析

Types of Reactions

2-Bromo-5-(isopropylsulfonyl)thiophene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of 2-substituted thiophene derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiophene sulfides.

科学研究应用

Organic Synthesis

Building Block in Synthesis:

2-Bromo-5-(isopropylsulfonyl)thiophene serves as a versatile building block in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, while the sulfonyl group can participate in electrophilic aromatic substitution. This dual reactivity enables the introduction of various functional groups, facilitating the synthesis of more complex molecules.

Medicinal Chemistry

Potential Pharmacophore:

Research indicates that this compound may act as a pharmacophore in drug design, particularly due to its significant biological activities. The presence of the bromine atom enhances reactivity, making it suitable for various medicinal applications. Notably, derivatives of thiophene have shown antibacterial properties against resistant strains such as Klebsiella pneumoniae, especially those producing New Delhi Metallo-β-lactamase (NDM-1) .

Antibacterial Efficacy:

A study highlighted that related thiophene derivatives exhibited potent antibacterial activity against NDM-1-KP ST147, with minimum inhibitory concentrations (MIC) as low as 0.39 µg/mL . The structural characteristics of these compounds are believed to correlate strongly with their biological efficacy.

| Compound Name | MIC (µg/mL) | MBC (µg/mL) | Target Pathogen |

|---|---|---|---|

| This compound | TBD | TBD | Klebsiella pneumoniae |

| 5-bromo-N-propylthiophene-2-sulfonamide | 0.39 | 0.78 | NDM-1-KP ST147 |

The proposed mechanism of action involves targeting bacterial cell division proteins, such as FtsZ, which could disrupt bacterial growth .

Material Science

Organic Semiconductors:

this compound is also explored in material science for its potential use in organic semiconductors and light-emitting diodes (OLEDs). The unique electronic properties imparted by the thiophene ring and substituents make it a candidate for developing new materials with specific electronic characteristics.

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives can be influenced by their structural modifications. Variations in substituents lead to differing chemical reactivities and biological activities.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Bromo-5-benzoylthiophene | Benzoyl group instead of sulfonyl | Exhibits different electrophilic properties |

| 5-Bromo-N-propylthiophene-2-sulfonamide | Contains a propyl group | Shows distinct antibacterial activity |

| 3-Bromo-2-methyl-5-(4-nitrophenyl)thiophene | Nitro group addition | Potential for different electronic properties |

Case Studies

Antibacterial Activity Study:

In a comparative study, various thiophene derivatives were screened against resistant strains of Klebsiella pneumoniae. Compounds with halogen and sulfonyl substitutions exhibited enhanced antibacterial properties, supporting the hypothesis that structural features significantly affect biological outcomes .

In-Silico Studies:

Molecular docking simulations indicated strong interactions between the sulfonyl group of this compound and target proteins extracted from NDM-KP ST147 (PDB ID: 5N5I). These interactions suggest a favorable binding affinity correlating with observed biological activities .

作用机制

The mechanism of action of 2-Bromo-5-(isopropylsulfonyl)thiophene in various reactions involves the activation of the bromine atom or the sulfonyl group. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the thiophene ring. In oxidation and reduction reactions, the sulfonyl group undergoes changes in its oxidation state, leading to the formation of different products .

相似化合物的比较

Structural and Functional Group Comparisons

| Compound Name | Substituent at 5-Position | Molecular Weight (g/mol) | Key Functional Features |

|---|---|---|---|

| This compound | Isopropylsulfonyl (SO₂C₃H₇) | 303.19 | Strong electron-withdrawing, bulky group |

| 2-Bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene | 3-Chloro-4-fluorophenyl | 371.69 | Aryl group with electron-withdrawing Cl/F |

| 2-Bromo-3-hexyl-5-(4-iodophenyl)thiophene | 4-Iodophenyl | 402.09 | Electron-withdrawing iodine substituent |

| 2-Bromo-5-(methylthio)thiophene | Methylthio (SCH₃) | 223.11 | Electron-donating sulfur group |

| 2-Bromo-5-(isoxazol-5-yl)thiophene | Isoxazol-5-yl | 230.08 | Heterocyclic substituent |

Key Observations :

- Electron Effects : Compounds with electron-withdrawing groups (e.g., sulfonyl, halogens) exhibit enhanced stability and reactivity in cross-coupling reactions, as seen in Suzuki-Miyaura syntheses of aryl-substituted thiophenes .

- Steric Effects : Bulky groups like isopropylsulfonyl may reduce solubility in polar solvents compared to smaller substituents (e.g., methylthio).

Mechanistic Insights :

生物活性

2-Bromo-5-(isopropylsulfonyl)thiophene is a thiophene derivative characterized by its unique molecular structure, which includes a bromine atom and an isopropylsulfonyl group. Its molecular formula is C₇H₉BrO₂S₂, with a molecular weight of 269.18 g/mol. This compound has garnered attention due to its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The presence of the bromine atom in this compound enhances its reactivity, making it suitable for nucleophilic substitution reactions. The sulfonyl group also allows for electrophilic aromatic substitution, facilitating the introduction of various functional groups. These properties are crucial for its biological activity and potential therapeutic applications.

Biological Activity

Research indicates that thiophene derivatives, including this compound, exhibit notable antibacterial properties. Specifically, compounds related to this structure have shown efficacy against Klebsiella pneumoniae strains producing New Delhi Metallo-β-lactamase (NDM-1), which is significant in clinical settings due to its resistance mechanisms.

Antibacterial Efficacy

A study highlighted that 5-bromo-N-alkylthiophene-2-sulfonamides exhibited potent antibacterial activity against NDM-1-KP ST147, with a minimum inhibitory concentration (MIC) of 0.39 µg/mL and a minimum bactericidal concentration (MBC) of 0.78 µg/mL . The structural characteristics of these compounds are believed to correlate strongly with their biological efficacy.

| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Pathogen |

|---|---|---|---|

| This compound | TBD | TBD | Klebsiella pneumoniae |

| 5-bromo-N-propylthiophene-2-sulfonamide | 0.39 | 0.78 | NDM-1-KP ST147 |

The proposed mechanism of action for this compound involves targeting bacterial cell division proteins, such as FtsZ. Inhibition of FtsZ polymerization could disrupt bacterial cell division, leading to growth inhibition. This mode of action is supported by in-silico docking studies that suggest significant interactions between the sulfonyl group and active sites on target proteins.

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives can be influenced by their structural modifications. For instance, variations in substituents can lead to differing chemical reactivities and biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Bromo-5-benzoylthiophene | Benzoyl group instead of sulfonyl | Exhibits different electrophilic properties |

| 5-Bromo-N-propylthiophene-2-sulfonamide | Contains a propyl group | Shows distinct antibacterial activity |

| 3-Bromo-2-methyl-5-(4-nitrophenyl)thiophene | Nitro group addition | Potential for different electronic properties |

Case Studies

- Antibacterial Activity : In a comparative study, various thiophene derivatives were screened for their activity against resistant strains of Klebsiella pneumoniae. The results demonstrated that compounds with halogen and sulfonyl substitutions exhibited enhanced antibacterial properties, supporting the hypothesis that structural features significantly affect biological outcomes .

- In-Silico Studies : Molecular docking simulations conducted on this compound indicated strong hydrogen bonding and hydrophobic interactions with the target protein extracted from NDM-KP ST147 (PDB ID: 5N5I). These interactions suggest a favorable binding affinity which correlates with observed biological activities .

常见问题

Q. How can researchers optimize the synthesis of 2-Bromo-5-(isopropylsulfonyl)thiophene while minimizing side reactions?

Methodological Answer: Synthetic protocols for brominated thiophenes often involve controlled lithiation and sulfonylation. For example, brominated thiophene derivatives are synthesized via stepwise functionalization:

- Bromination : Use N-bromosuccinimide (NBS) in dry DMF at 0°C to selectively brominate the thiophene ring .

- Sulfonylation : Introduce the isopropylsulfonyl group using triisopropylsilyl chloride in THF at low temperatures (-78°C) to avoid over-substitution .

- Purification : Column chromatography (silica gel, petroleum ether) is critical for isolating the product, with yields typically ~70% .

Key Data : NMR (¹H/¹³C) and HRMS are essential for verifying regioselectivity and purity .

Q. What analytical techniques are most reliable for characterizing the electronic properties of this compound?

Methodological Answer:

- Cyclic Voltammetry : Measures redox potentials to assess electron-withdrawing effects of the sulfonyl group. For example, sulfonyl-substituted thiophenes exhibit anodic shifts due to decreased HOMO levels .

- UV-Vis Spectroscopy : Identifies π→π* transitions; sulfonyl groups often cause bathochromic shifts in absorption maxima .

- DFT Calculations : Validate experimental data by modeling frontier molecular orbitals (e.g., sulfur atoms in thiophene rings act as electron-rich centers) .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom at the 2-position facilitates Suzuki-Miyaura cross-coupling reactions:

- Catalyst System : Use Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O at 80°C .

- Regioselectivity : Bromine’s steric and electronic effects favor coupling at the 5-position (isopropylsulfonyl group directs reactivity) .

Key Observation : Reaction monitoring via TLC and GC-MS ensures minimal byproduct formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity of sulfonyl-substituted thiophenes?

Methodological Answer: Discrepancies in catalytic performance (e.g., in oxygen reduction reactions) arise from structural variations:

- Active Site Identification : Use XPS and DFT to confirm sulfur atoms in the thiophene ring as catalytic centers .

- Morphological Control : Compare COFs (covalent organic frameworks) with amorphous polymers; ordered structures enhance charge transport .

Experimental Design : Synthesize analogs (e.g., replacing isopropylsulfonyl with methylsulfonyl) and benchmark electrochemical performance .

Q. What strategies improve the stability of thiophene-based semiconductors under oxidative conditions?

Methodological Answer:

- Side-Chain Engineering : Replace isopropylsulfonyl with bulkier tert-butylsulfonyl groups to sterically shield the thiophene core .

- Doping Studies : Introduce electron-deficient moieties (e.g., fluorine) via post-synthetic modification to stabilize HOMO levels .

Validation : Accelerated aging tests under UV light, monitored via UV-Vis and conductivity measurements .

Q. How can computational modeling predict the pharmacological activity of this compound derivatives?

Methodological Answer:

- QSAR Modeling : Use semi-empirical methods (e.g., PM6) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

- Molecular Docking : Simulate interactions with target proteins (e.g., STAT3 for anticancer activity) using AutoDock Vina .

Data Integration : Validate predictions with in vitro assays (e.g., IC₅₀ measurements in cancer cell lines) .

Q. What are the challenges in scaling up the synthesis of this compound for material science applications?

Methodological Answer:

- Solvent Optimization : Replace THF with safer solvents (e.g., 2-MeTHF) to improve scalability .

- Flow Chemistry : Implement continuous flow systems for lithiation steps to enhance reproducibility and yield .

Critical Parameter : Maintain strict temperature control (-78°C) during lithiation to prevent side reactions .

Methodological Notes

- Contradictions in Data : Discrepancies in catalytic activity (e.g., COF vs. polymer performance) highlight the need for standardized testing protocols (e.g., fixed electrolyte pH, identical loadings) .

- Safety Considerations : Brominated thiophenes require handling in fume hoods due to volatility and potential toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。